molecular formula C14H14O5 B2703303 methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate CAS No. 890635-31-1

methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

Cat. No.: B2703303
CAS No.: 890635-31-1
M. Wt: 262.261
InChI Key: AHVJWSQRGJLXFU-UHFFFAOYSA-N
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Description

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . For a detailed structural analysis, it would be best to refer to a specialized chemistry database or literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.26 . Other specific physical and chemical properties are not explicitly mentioned in the search results. For a detailed analysis of physical and chemical properties, it would be best to refer to a specialized chemistry database or literature.

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a compound that has been explored in various synthetic chemical processes. A study by Komogortsev, Melekhina, and Lichitsky (2022) developed an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. This method offers advantages like mild reaction conditions, atom economy, and easy workup, avoiding the need for chromatographic purifications (Komogortsev et al., 2022).

Applications in Cancer Therapy

In the realm of cancer therapy, novel nanosize drug candidates based on similar chromene structures have been developed. Budama-Kilinc et al. (2020) synthesized a compound for cancer therapy that showed toxic effects on cancer cells. This study underscores the potential of chromene derivatives in developing anticancer agents (Budama-Kilinc et al., 2020).

Antimicrobial and Antioxidant Properties

Molecules based on chromene structures have also been studied for their antimicrobial and antioxidant properties. A research by Čačić et al. (2009) focused on synthesizing thiazolidin-4-ones based on chromene derivatives, highlighting their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Biological Activity Studies

Investigations into the biological activities of complexes derived from chromene structures have been conducted. Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes from tridentate 3-formyl chromone Schiff bases, which showed pronounced activity against tested bacteria and fungi strains, as well as antioxidant and moderate nematicidal activities (Kavitha & Reddy, 2014).

Sensor Applications

In sensor technology, chromene-based compounds have been employed for detecting metal ions. A study by Joshi et al. (2015) focused on synthesized coumarin–triazole derivatives as sensors for iron(III) ions, showcasing their potential as high-sensitivity fluorescent sensors (Joshi et al., 2015).

Properties

IUPAC Name

methyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8-5-14(17)19-12-7-11(15)9(6-10(8)12)3-4-13(16)18-2/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVJWSQRGJLXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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